molecular formula C8H6ClFO2S B14767115 3-Chloro-4-fluoro-5-(methylthio)benzoic acid

3-Chloro-4-fluoro-5-(methylthio)benzoic acid

Cat. No.: B14767115
M. Wt: 220.65 g/mol
InChI Key: SUQXQQGJHLJULD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.64 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation of the methylthio group can produce sulfoxides or sulfones.

Scientific Research Applications

3-Chloro-4-fluoro-5-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-(methylthio)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-5-(methylthio)benzoic acid is unique due to the combination of chlorine, fluorine, and methylthio groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6ClFO2S

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-fluoro-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6ClFO2S/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12)

InChI Key

SUQXQQGJHLJULD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1)C(=O)O)Cl)F

Origin of Product

United States

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